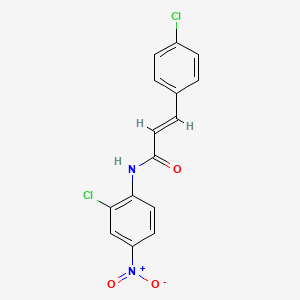![molecular formula C18H17ClN4O2 B5439495 N'-(4-chlorophenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5439495.png)
N'-(4-chlorophenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a urea derivative, which contains an oxadiazole ring and phenyl groups. Urea derivatives are known for their wide range of biological activities . The oxadiazole ring is a heterocyclic compound, and it’s often found in various pharmaceuticals due to its bioactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate isocyanate with the corresponding amine to form the urea derivative . The oxadiazole ring could be formed through cyclization of an appropriate precursor .Molecular Structure Analysis
The molecular structure of this compound would likely show the urea linkage connecting the phenyl and oxadiazole rings. The presence of the chloro and methyl substituents on the phenyl rings would also be notable .Chemical Reactions Analysis
Urea derivatives can undergo a variety of chemical reactions, depending on the conditions and reagents used. They can participate in condensation reactions, substitution reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-4-3-5-13(10-12)17-21-16(25-22-17)11-23(2)18(24)20-15-8-6-14(19)7-9-15/h3-10H,11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLSGHRDWZNMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5439413.png)
![1-[(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5439422.png)
![1-[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5439430.png)

![1-{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5439448.png)
![N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5439449.png)
![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5439458.png)
![methyl 2-{2,4-dioxo-5-[4-(phenylthio)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5439459.png)

![3-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5439470.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-methoxybenzamide](/img/structure/B5439476.png)
![4-methoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5439482.png)
![(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-1,1-dimethyl-2-oxoethyl)amine dihydrochloride](/img/structure/B5439489.png)
![(2S)-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-phenylbutanamide](/img/structure/B5439490.png)